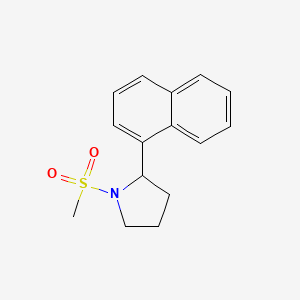![molecular formula C12H14N4O B7531156 N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIAA, and it has been synthesized through various methods.
作用機序
The mechanism of action of MIAA is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase. MIAA has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MIAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of cognitive function, reduction of inflammation, and improvement of blood flow. MIAA has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
実験室実験の利点と制限
MIAA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, MIAA also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on MIAA, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent analogs. MIAA also has potential applications in other fields, including infectious diseases and metabolic disorders, which warrant further investigation.
Conclusion:
In conclusion, N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and its scientific research applications have been extensively studied. MIAA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, MIAA also has some limitations, including its high cost and limited availability. There are several future directions for research on MIAA, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent analogs.
合成法
MIAA can be synthesized through various methods, including the reaction of 2-methylimidazole with 3-bromomethylpyridine followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methylimidazole with 3-chloromethylpyridine followed by the reaction with sodium acetate and acetic anhydride. These methods have been optimized to obtain high yields of MIAA.
科学的研究の応用
MIAA has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, MIAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, MIAA has been shown to improve cognitive function and reduce inflammation. In cardiovascular diseases, MIAA has been shown to have vasodilatory effects and improve blood flow.
特性
IUPAC Name |
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-13-5-6-16(9)12-4-3-11(8-15-12)7-14-10(2)17/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOQTRGZFOEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)






![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)
![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)

![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)